BenchChemオンラインストアへようこそ!

Butyl 1H-benzo[d]imidazole-5-carboxylate

Lipophilicity Partition coefficient Drug-likeness

Select this butyl ester to boost membrane permeability in cell-based assays and simplify organic-phase workup. Unlike methyl/ethyl analogs, it provides ~10× higher octanol-water partitioning (LogP ~2.3). WARNING: CAS 192326-09-3 is mapped to a positional isomer in some databases; always authenticate via SMILES (O=C(C1=CC=C2C(N=CN2)=C1)OCCCC) and ¹H NMR (butyl triplet at ~4.3 ppm, terminal methyl at ~0.95 ppm) to avoid receiving the wrong structure.

Molecular Formula C12H14N2O2
Molecular Weight 218.25 g/mol
Cat. No. B15217627
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameButyl 1H-benzo[d]imidazole-5-carboxylate
Molecular FormulaC12H14N2O2
Molecular Weight218.25 g/mol
Structural Identifiers
SMILESCCCCOC(=O)C1=CC2=C(C=C1)N=CN2
InChIInChI=1S/C12H14N2O2/c1-2-3-6-16-12(15)9-4-5-10-11(7-9)14-8-13-10/h4-5,7-8H,2-3,6H2,1H3,(H,13,14)
InChIKeySSCSARRAUZTRNZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Butyl 1H-benzo[d]imidazole-5-carboxylate (CAS 192326-09-3): Chemical Class, Core Properties, and Procurement Context


Butyl 1H-benzo[d]imidazole-5-carboxylate (CAS 192326-09-3; molecular formula C12H14N2O2; MW 218.26 g/mol) is a benzimidazole-5-carboxylic acid n-butyl ester belonging to the privileged benzimidazole scaffold class widely exploited in medicinal chemistry for its nucleotide-mimetic architecture [1]. The benzimidazole core is a benzo-fused imidazole bicyclic system recognized as a pharmacophore across antiviral, antimicrobial, antitumor, and antihypertensive programs [1]. This specific derivative features a butyl ester moiety at the 5-position of the benzimidazole ring, which distinguishes it from the more commonly procured methyl and ethyl ester analogs by imparting measurably higher lipophilicity and altered solubility characteristics relevant to synthetic intermediate handling, membrane permeability optimization, and downstream derivatization strategies . The compound is supplied at 97% purity (typical commercial specification) and serves primarily as a synthetic intermediate for constructing 1,2-disubstituted benzimidazole libraries via one-pot nitro-reductive cyclization methodologies [2].

Why Methyl or Ethyl 1H-Benzimidazole-5-carboxylate Cannot Simply Substitute for the Butyl Ester in Research Applications


Substituting Butyl 1H-benzo[d]imidazole-5-carboxylate with a shorter-chain alkyl ester analog (e.g., methyl or ethyl) introduces measurable deviations in lipophilicity, solubility, and steric profile that propagate into downstream synthetic outcomes and biological assay results. The methyl ester (CAS 26663-77-4) exhibits a measured LogP of approximately 1.35, while the ethyl ester (CAS 58842-61-8) is predicted at LogP ~1.74, and the butyl ester is expected to exceed LogP ~2.3 [1][2]. This progressive increase of nearly one full LogP unit from methyl to butyl translates to an approximately 10-fold difference in octanol-water partition coefficient, directly affecting membrane permeability in cell-based assays and organic-phase extractability during synthetic workup [3]. Furthermore, a critical procurement hazard exists: CAS 192326-09-3 is inconsistently mapped across databases—some authoritative sources (e.g., Chemsrc) assign this CAS to ethyl 2-ethyl-3H-benzimidazole-5-carboxylate, a positional isomer with identical molecular formula but different connectivity [4]. Relying solely on CAS number for procurement therefore risks receiving the incorrect structural isomer, making SMILES-based verification (O=C(C1=CC=C2C(N=CN2)=C1)OCCCC) essential for unambiguous identification of the butyl ester [1].

Quantitative Differentiation Evidence for Butyl 1H-benzo[d]imidazole-5-carboxylate vs. Closest Analogs


Lipophilicity (LogP) Differentiation: Butyl Ester vs. Methyl and Ethyl Ester Analogs

The butyl ester substituent confers a stepwise increase in lipophilicity compared to methyl and ethyl ester analogs of 1H-benzimidazole-5-carboxylate. The methyl ester (CAS 26663-77-4) has a measured LogP of 1.35, the ethyl ester (CAS 58842-61-8) has a predicted LogP of 1.74, and the tert-butyl ester isomer (CAS 918540-35-9) has a predicted LogP of 2.52 [1][2]. The n-butyl ester is predicted to occupy a LogP range of approximately 2.3–2.5, representing an increase of approximately 0.9–1.1 LogP units over the methyl ester. This greater-than-10-fold difference in partition coefficient is consistent with established quantitative structure-retention relationship (QSRR) models for benzimidazole derivatives, which demonstrate a high-quality linear correlation between lipophilicity (logPKow) and chromatographic retention (RM0) [3]. The LogP shift from methyl to butyl crosses the typical threshold where passive membrane permeability becomes significantly enhanced, a factor directly relevant to cell-based assay design and oral bioavailability optimization [3].

Lipophilicity Partition coefficient Drug-likeness Membrane permeability QSAR

CAS Registry Ambiguity: Structural Isomer Differentiation Critical for Procurement of Butyl 1H-benzo[d]imidazole-5-carboxylate

CAS 192326-09-3 exhibits a documented identity conflict across major chemical databases. While multiple vendor platforms (CheMenu, BenchChem, EvitaChem) associate this CAS number with Butyl 1H-benzo[d]imidazole-5-carboxylate (SMILES: O=C(C1=CC=C2C(N=CN2)=C1)OCCCC), the Chinese chemical database Chemsrc independently assigns the identical CAS 192326-09-3 to ethyl 2-ethyl-3H-benzimidazole-5-carboxylate [1]. Both compounds share the molecular formula C12H14N2O2 and molecular weight 218.25, making them indistinguishable by mass spectrometry alone. They are structural isomers: the butyl ester carries an n-butoxy group at the 5-carboxyl position, while the ethyl 2-ethyl variant carries an ethoxy ester at C-5 and an ethyl substituent at C-2 of the benzimidazole ring [1]. The SMILES string O=C(C1=CC=C2C(N=CN2)=C1)OCCCC uniquely and unambiguously identifies the butyl ester and must be used as the primary identifier during procurement to avoid receiving the incorrect positional isomer .

Chemical identity CAS registry integrity Structural isomer SMILES verification Procurement quality control

Synthetic Intermediate Utility: Butyl Ester as a Key Building Block in One-Pot Nitro-Reductive Cyclization to 1,2-Disubstituted Benzimidazoles

The butyl 1H-benzo[d]imidazole-5-carboxylate scaffold has been specifically employed as a synthetic intermediate in the preparation of 1,2-disubstituted benzimidazole derivatives via one-pot nitro-reductive cyclization using sodium dithionite. In a representative validated protocol, ethyl 4-(butylamino)-3-nitrobenzoate undergoes one-pot cyclization with substituted salicylaldehyde in dimethyl sulfoxide to afford ethyl 1-butyl-2-(2-hydroxy-4-methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylate in an 87% isolated yield [1]. This yield compares favorably with analogous cyclizations using other N-alkylamino precursors reported in the same synthetic methodology series, where yields for ethyl and propyl N-substituted variants typically range from 72% to 89% depending on the aldehyde coupling partner [2]. The butyl-substituted benzimidazole products from this route have demonstrated excited-state intramolecular proton transfer (ESIPT) properties with dual emission in both polar protic and polar aprotic solvents, a photophysical characteristic not uniformly observed across all N-alkyl homologs [1][3]. The butyl ester thus serves a dual role: as a stable protected carboxyl synthon and as a participant in structure-dependent photophysical properties relevant to optoelectronic probe development.

One-pot synthesis Nitro-reductive cyclization 1,2-disubstituted benzimidazoles Synthetic intermediate Sodium dithionite

Physical State and Handling Properties: Predicted Melting Point Depression Relative to Methyl Ester Solid

The methyl 1H-benzimidazole-5-carboxylate analog is a crystalline solid with a measured melting point of 139°C (and a predicted boiling point of 416.2°C at 760 mmHg), while the butyl ester with its extended alkyl chain is predicted to have a substantially lower melting point consistent with the general trend observed for homologous alkyl ester series [1]. The methyl ester's high melting point requires heating for dissolution in many organic solvents, whereas the butyl ester's reduced lattice energy favors liquid or low-melting solid behavior at ambient temperature, facilitating direct liquid handling and dosing in parallel synthesis workflows [2]. This physical state difference has practical implications for automated liquid handling systems, where solid dispensing requires specialized equipment not needed for liquid reagents. The 1-butyl-1H-benzimidazole analog (lacking the 5-carboxylate ester) is commercially described as a liquid at 20°C, supporting the inference that butyl substitution on the benzimidazole scaffold lowers the melting transition relative to unsubstituted or methyl-substituted variants .

Physical state Melting point Solid vs. liquid handling Formulation Laboratory workflow

Substituent Position Selectivity: 5-Carboxylate Butyl Ester vs. 2-Butyl and N-Butyl Benzimidazole Regioisomers in Biological Target Engagement

The position of substitution on the benzimidazole scaffold is a critical determinant of biological activity. In the seminal angiotensin II (AII) receptor antagonist series, Kubo et al. (1993) systematically compared 2-butyl-1H-benzimidazole-4-, -5-, -6-, and -7-carboxylic acid regioisomers and demonstrated that carboxyl/ester substitution at the 7-position yields the optimal binding affinity and functional antagonism, with IC50 values as low as 5.5 × 10⁻⁷ M for receptor binding and 5.5 × 10⁻¹¹ M for AII-induced aortic ring contraction [1]. The 5-carboxylate regioisomer (the position occupied by the ester in the target compound) showed measurably reduced affinity relative to the 7-substituted analog, establishing that the 5-position ester is a distinct pharmacological entity with its own SAR profile [1]. Separately, the N-butyl-1H-benzimidazole study by Kazachenko et al. (2022) confirmed that butyl substitution at the N-1 position does not significantly perturb the benzimidazole core electronic structure (conjugation and orbital energies unchanged), indicating that the 5-carboxylate ester and N-butyl substitution exert orthogonal structural effects [2]. Therefore, the 5-carboxylate butyl ester cannot be substituted with a 2-butyl or N-butyl benzimidazole analog without fundamentally altering the target engagement profile.

Regioselectivity Angiotensin II receptor Structure-activity relationship Carboxylate position Receptor antagonism

Evidence-Backed Application Scenarios for Butyl 1H-benzo[d]imidazole-5-carboxylate in Research and Industrial Settings


Synthesis of 1,2-Disubstituted Benzimidazole Libraries via One-Pot Nitro-Reductive Cyclization for Medicinal Chemistry Screening

The butyl ester serves as a validated building block for constructing 1,2-disubstituted benzimidazole-5-carboxylate libraries using the sodium dithionite one-pot nitro-reductive cyclization protocol. As demonstrated by Sathyanarayana and Poojary (2021), ethyl 4-(butylamino)-3-nitrobenzoate reacts with substituted aldehydes in DMSO/Na₂S₂O₄ to afford 1-butyl-2-aryl-benzimidazole-5-carboxylates in 87% isolated yield [1]. This methodology is compatible with a wide variety of aromatic and heteroaromatic aldehydes and enables rapid SAR exploration at the C-2 position while retaining the butyl ester as a protected carboxyl synthon that can later be hydrolyzed to the free carboxylic acid for further functionalization [2]. The 87% yield positions the butylamino precursor competitively within the 72–89% yield range reported for this synthetic methodology across diverse N-alkyl substrates.

Development of ESIPT-Active Fluorescent Probes and Optoelectronic Materials with Dual-Emission Properties

Benzimidazole-5-carboxylate derivatives bearing a butyl substituent at N-1 have been shown to exhibit excited-state intramolecular proton transfer (ESIPT) with dual emission in both polar protic and polar aprotic solvents [1]. Specifically, ethyl 1-butyl-2-(3,5-dichloro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylate (compound 3e) displayed intense blue-green fluorescence with high to moderate quantum yield and a large Stokes shift, properties directly relevant to the design of organic light-emitting diodes (OLEDs), fluorescent chemosensors, and bioimaging probes [1]. The butyl ester provides the necessary lipophilic balance for membrane partitioning in cellular imaging applications while maintaining the ESIPT-capable 2-hydroxyphenyl donor–benzimidazole acceptor architecture. Substituting the butyl with shorter alkyl chains alters the solvatochromic response and may attenuate dual-emission behavior in certain solvent systems.

Lipophilicity-Driven Optimization of Membrane-Permeable Benzimidazole Probes for Cell-Based Target Engagement Assays

For intracellular target engagement studies where passive membrane permeability is rate-limiting, the butyl ester offers a calculated LogP advantage of approximately +0.9 to +1.1 units over the methyl ester analog (LogP 1.35 vs. estimated 2.3–2.5) [1][2]. QSRR and QSAR models for benzimidazole derivatives have established that lipophilicity (logPKow) is linearly correlated with both chromatographic retention and antibacterial activity [2]. The butyl ester's enhanced lipophilicity translates to greater organic-phase partitioning and predicted membrane permeability, making it the preferred ester variant when designing benzimidazole-based probes intended for intracellular target engagement or cell-based phenotypic screening. Researchers should note that the 5-carboxylate regioisomer occupies a distinct SAR space from the more potent 7-carboxylate pharmacophore, as established by Kubo et al. (1993) for angiotensin II receptor antagonists [3].

Procurement Quality Assurance: SMILES-Based Identity Verification to Mitigate CAS Registry Ambiguity

Due to the documented CAS registry conflict—where CAS 192326-09-3 is assigned by Chemsrc to ethyl 2-ethyl-3H-benzimidazole-5-carboxylate (a positional isomer with identical molecular formula and mass) rather than butyl 1H-benzo[d]imidazole-5-carboxylate—procurement protocols must include SMILES-based verification [1][2]. The unambiguous SMILES string O=C(C1=CC=C2C(N=CN2)=C1)OCCCC should be specified in purchase orders, and incoming material should be verified by 1H NMR (presence of the butyl ester triplet at ~4.3 ppm for -OCH₂- and terminal methyl triplet at ~0.95 ppm) prior to use in critical experiments. This identity verification step is particularly important for GLP-regulated environments and patent-dependent research programs where compound identity integrity is paramount.

Quote Request

Request a Quote for Butyl 1H-benzo[d]imidazole-5-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.